Bile Acid Binding Capacity: Magaldrate vs. Cholestyramine Gold Standard and Other Antacids
In a direct comparative in vitro study, magaldrate (tested as Riopan) demonstrated dihydroxy-bile salt binding capacity equivalent to cholestyramine resin (the clinical gold standard for bile acid sequestration) at pH 7, while all other tested antacids showed poor adsorption. Specifically, cholestyramine resin absorbed 90% to 97% of bile salts; magaldrate matched this performance for dihydroxy-bile salts, whereas other antacids in the panel exhibited minimal binding [1][2]. This finding was corroborated by independent work showing that magaldrate binds a considerable amount of bile acids and lysolecithin—key aggressors in gastritis, peptic ulcer, stress ulcer, and peptic esophagitis [3].
| Evidence Dimension | Dihydroxy-bile salt binding (% adsorption) at pH 7, in vitro |
|---|---|
| Target Compound Data | Magaldrate (Riopan): absorbed dihydroxy-bile salts as well as cholestyramine resin (comparably high adsorption) |
| Comparator Or Baseline | Cholestyramine resin: 90%–97% bile salt adsorption; Other antacids tested: poor adsorption |
| Quantified Difference | Magaldrate = cholestyramine-level binding (90–97% range equivalent); All other antacids << magaldrate (poor adsorption) |
| Conditions | In vitro bile salt mixing and adsorption determination assay; pH 7; cholestyramine resin as positive control; multiple antacids tested (Archives of Surgery, 1984) |
Why This Matters
For procurement decisions involving formulations targeting bile reflux gastritis or post-gastric-surgery patients, magaldrate's cholestyramine-equivalent bile acid binding provides a dual acid-neutralization and bile-sequestration functionality that conventional antacids (calcium carbonate, aluminum hydroxide mixtures, magnesium trisilicate) cannot offer, potentially eliminating the need for a separate bile acid sequestrant.
- [1] Cousar GD, Gadacz TR, Blalock JB, Williams LF. Comparison of antacids on the binding of bile salts. Archives of Surgery. 1984;119(9):1018-1020. doi:10.1001/archsurg.1984.01390210022006. View Source
- [2] Cousar GD, Gadacz TR, Blalock JB, Williams LF. Comparison of antacids on the binding of bile salts. Archives of Surgery. 1984;119(9):1018-1020. doi:10.1001/archsurg.1984.01390210022006. View Source
- [3] Baur C, Becker A, Linder R, Schwan T. Neutralizing capacity, pepsin inactivation and binding to bile acids and lysolecithin of the antacid magaldrate. Arzneimittelforschung. 1981;31(3):504-507. PMID: 6784737. View Source
